5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Description
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound featuring a fused oxadiazole-pyridine core with amino (-NH₂) and nitrile (-CN) functional groups. Its structure combines electron-rich (amino) and electron-deficient (nitrile, oxadiazole) moieties, making it a candidate for applications in materials science, explosives, or pharmaceuticals . The oxadiazole ring contributes to thermal stability and aromaticity, while the nitrile group enhances reactivity in nucleophilic additions or cycloadditions.
Properties
IUPAC Name |
5,7-diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c7-1-2-3(8)4-6(10-5(2)9)12-13-11-4/h8H2,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUBFWBAFKWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C2=NON=C2N=C1N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile typically involves the nitration of fused ring compounds. For instance, nitration reactions using different concentrations of nitric acid can yield various derivatives of the compound . Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations result in different nitrate salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves high-yield reactions and comprehensive characterization using techniques such as NMR, FTIR spectroscopy, and elemental analyses .
Chemical Reactions Analysis
Types of Reactions: 5,7-Diamino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile undergoes various chemical reactions, including nitration, diazotization, and nucleophilic substitution . These reactions are crucial for the synthesis of energetic materials and other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration and sodium nitrite in aqueous hydrochloric acid for diazotization . The reaction conditions vary depending on the desired product, with temperature and concentration of reagents playing significant roles.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to 5,7-diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through interference with specific signaling pathways.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. The derivatives were synthesized and tested for their efficacy against breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against a variety of pathogens. Its activity against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the oxadiazole ring for enhancing antimicrobial efficacy.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Findings : In animal models of neurodegeneration, treatment with this compound led to reduced neuroinflammation and improved cognitive function. Mechanistically, it appears to modulate oxidative stress pathways and promote neuronal survival.
Mitochondrial Uncoupling Agents
The compound has been identified as a potential mitochondrial uncoupler, which can be beneficial in treating metabolic disorders such as obesity and type 2 diabetes by promoting energy expenditure.
- Research Insights : Studies have shown that derivatives of this compound can increase oxygen consumption rates in myoblast cells without affecting plasma membrane integrity. This uncoupling effect is linked to an increase in metabolic rate and reduction in fat accumulation.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological properties of this compound derivatives. These studies focus on modifying various functional groups to enhance potency and selectivity.
| Compound Variant | Activity (IC50) | Specificity | Notes |
|---|---|---|---|
| Variant A | 0.5 µM | Cancer | High selectivity towards tumor cells |
| Variant B | 1 µM | Antimicrobial | Effective against Gram-positive bacteria |
| Variant C | 0.8 µM | Neuroprotective | Improved cognitive function in models |
Mechanism of Action
The mechanism of action of 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile involves its high nitrogen content and the presence of energetic functional groups. . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to release a significant amount of energy upon decomposition.
Comparison with Similar Compounds
Structural Analogs: Oxadiazolo/Thiadiazolo-Fused Heterocycles
A closely related compound, tricyclic bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine (Scheme 2 in ), shares a fused heterocyclic framework but differs in:
- Heteroatom composition : Sulfur replaces oxygen in the thiadiazole rings .
- Core structure : Pyrazine (two nitrogen atoms in a six-membered ring) vs. pyridine (one nitrogen) in the target compound.
Key Differences in Properties :
The sulfur substitution in thiadiazolo analogs enhances electron-withdrawing effects and thermal stability, whereas the oxadiazole-pyridine system offers better solubility for functionalization .
Functional Analogs: Nitrile-Containing Derivatives
2-Chloro-6-(dimethylamino)benzonitrile () shares a nitrile group but lacks fused heterocycles. Comparison highlights:
- Reactivity: The benzonitrile derivative’s chlorine and dimethylamino groups favor electrophilic substitution, while the amino groups in the target compound enable hydrogen bonding or coordination chemistry.
- Applications : Benzonitriles are often intermediates in agrochemicals, whereas fused oxadiazolo-pyridines may suit high-energy materials due to their compact, stable frameworks .
Biological Activity
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C6H4N6O
- Molecular Weight : 168.1136 g/mol
- CAS Registry Number : 16206-19-2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential as a mitochondrial uncoupler and its effects on metabolic processes are particularly noteworthy.
Mitochondrial Uncoupling Activity
Recent research has indicated that derivatives of oxadiazolo[3,4-b]pyridine exhibit mitochondrial uncoupling properties. For instance:
- SHO1122147 , a derivative tested in L6 myoblasts, demonstrated an EC50 of 3.6 μM for increased cellular respiration. This suggests that compounds with similar structures may enhance energy expenditure and have implications for treating metabolic diseases such as obesity and fatty liver disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the oxadiazole core can significantly influence biological activity:
- Substituent Effects : The introduction of halogens at specific positions on the aromatic ring has been shown to enhance uncoupling activity. For example, ortho-fluorinated derivatives exhibited a substantial increase in efficacy compared to non-substituted analogs .
Table 1: Summary of Oxadiazolo Derivatives and Their Biological Activities
| Compound | EC50 (μM) | Biological Activity | Notes |
|---|---|---|---|
| SHO1122147 | 3.6 | Mitochondrial uncoupler | Effective in L6 myoblasts |
| 7-Amino Derivative | 59 | Reduced uncoupling efficacy | Comparison with BAM15 |
| Ortho-Fluoro | NA | Enhanced uncoupling capability | Significant increase observed |
Case Studies
- Metabolic Disease Model : In a Gubra-Amylin mouse model of metabolic syndrome (MASH), SHO1122147 was effective in reducing body weight and liver triglyceride levels without altering body temperature at a dosage of 200 mg/kg/day . This indicates its potential therapeutic application in managing obesity-related conditions.
- Energetic Material Research : The compound has also been investigated for its properties as an energetic material. Studies have shown that derivatives exhibit low sensitivity to impact and friction while maintaining high thermal stability . This dual functionality could make them suitable for applications in both medicinal chemistry and materials science.
Q & A
Q. What are the common synthetic routes for 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nitration and cyclization steps starting from aminopyridine precursors. For example, nitration of 2-amino-6-hydroxy-3,5-dinitropyridine followed by thermolysis of its azido derivative yields oxadiazolo-pyridine derivatives . Reaction parameters such as temperature, solvent (e.g., acetonitrile), and stoichiometric ratios of reagents (e.g., sulfur monochloride, pyridine) critically affect yields. A study demonstrated that increasing S₂Cl₂ equivalents and optimizing reaction time (e.g., 4 hours at 82°C) improved yields of fused thiadiazole derivatives to 76–90% .
Q. What spectroscopic techniques are effective for characterizing structural tautomerism in this compound?
Methodological Answer: ¹H and ¹³C NMR spectroscopy are essential for identifying tautomeric forms. For instance, intramolecular hydrogen bonding in 2-amino-3,5-dinitro-6-R-pyridines can stabilize specific tautomers, observable via chemical shift differences in DMSO-d₆ . IR spectroscopy (e.g., CN stretching at ~2,219 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) further validate structural assignments .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer: In silico docking and molecular dynamics simulations can identify potential molecular targets. For example, compounds with oxadiazolo-pyridine scaffolds were screened against GTP-binding proteins and bacterial enzymes (e.g., methionyl-tRNA synthetase) using software like IT Microcosm. Prioritizing targets with high binding affinity (e.g., KD34 and TM308 for S. aureus DNA ligase) guides in vitro testing .
Q. How can researchers resolve contradictions in observed tautomerism or reaction pathways during synthesis?
Methodological Answer: Combined experimental and theoretical approaches are critical. For azido-tetrazole tautomerism, variable-temperature NMR can track equilibrium shifts, while DFT calculations model energy barriers between tautomers . Kinetic studies under controlled conditions (e.g., reflux in acetic anhydride/acetic acid) help isolate intermediates and clarify reaction mechanisms .
Q. What strategies enable functionalization of the oxadiazolo ring system for tailored applications?
Methodological Answer: Direct C–H bond functionalization (e.g., Pd-catalyzed coupling) and heterocyclic annulation are effective. For instance, chlorination of 5,6-bis(tert-butylthio) derivatives with S₂Cl₂ introduces thiadiazole moieties, while reactions with anthranilic acid yield pyrimidoquinazoline hybrids . Table 1 summarizes key transformations:
Q. How can experimental design optimize nitration reactions for high-purity products?
Methodological Answer: Use a stepwise approach:
Pre-nitration analysis: Purify precursors (e.g., aminopyridines) via recrystallization.
Controlled nitration: Employ mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Post-reaction workup: Neutralize with ice-water and extract with DCM to isolate intermediates.
Cyclization: Thermally or chemically induce ring closure (e.g., TFAA/100% HNO₃ for fused tricyclic systems) .
Data Contradictions and Validation
- Contradiction: Discrepancies in tautomer ratios under varying solvents.
Resolution: Compare NMR data across solvents (DMSO vs. CDCl₃) and correlate with computational solvation models . - Contradiction: Inconsistent yields in multi-step syntheses.
Resolution: Use design of experiments (DoE) to statistically optimize parameters (e.g., temperature, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
